![molecular formula C10H11N5O B14003949 5-Cyano-2-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzamide CAS No. 66974-97-8](/img/structure/B14003949.png)
5-Cyano-2-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 5-cyano-2-(3,3-dimethyl-1-triazenyl)- is a triazene compound known for its versatility in various biological, physical, and chemical applications. Triazene compounds, characterized by the presence of the -NNN- group, have been extensively studied due to their ability to form stable complexes with metals and their potential use as ligands in coordination chemistry .
Preparation Methods
The synthesis of Benzamide, 5-cyano-2-(3,3-dimethyl-1-triazenyl)- typically involves the reaction of benzamide derivatives with triazene precursors under controlled conditions. The reaction conditions often include the use of solvents like ethanol or THF and catalysts to facilitate the formation of the triazene group. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Benzamide, 5-cyano-2-(3,3-dimethyl-1-triazenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Scientific Research Applications
Benzamide, 5-cyano-2-(3,3-dimethyl-1-triazenyl)- has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.
Biology: The compound’s ability to form stable complexes makes it useful in studying biological systems and enzyme interactions.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Benzamide, 5-cyano-2-(3,3-dimethyl-1-triazenyl)- involves its interaction with molecular targets such as enzymes and DNA. The triazene group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of enzymatic activity or disruption of DNA replication. This mechanism is particularly relevant in its potential use as an anticancer agent .
Comparison with Similar Compounds
Benzamide, 5-cyano-2-(3,3-dimethyl-1-triazenyl)- can be compared with other triazene compounds such as:
1,3-Diphenyltriazene: Known for its use in coordination chemistry and metal complex formation.
1-(2-Benzamide)-3-(3-nitrophenyl)triazene: Similar in structure but with different substituents, leading to variations in reactivity and applications.
1-(2-Benzamide)-3-(4-nitrophenyl)triazene: Another similar compound with distinct electronic properties due to different substituent positions.
Properties
CAS No. |
66974-97-8 |
|---|---|
Molecular Formula |
C10H11N5O |
Molecular Weight |
217.23 g/mol |
IUPAC Name |
5-cyano-2-(dimethylaminodiazenyl)benzamide |
InChI |
InChI=1S/C10H11N5O/c1-15(2)14-13-9-4-3-7(6-11)5-8(9)10(12)16/h3-5H,1-2H3,(H2,12,16) |
InChI Key |
RMRFZAZJEUUYOS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)N=NC1=C(C=C(C=C1)C#N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


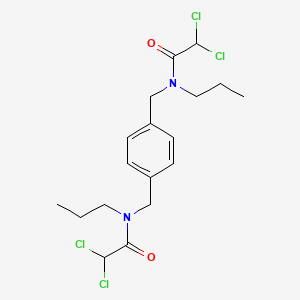
![2-[[5-(Naphthalen-1-ylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B14003869.png)
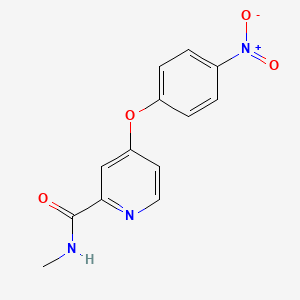
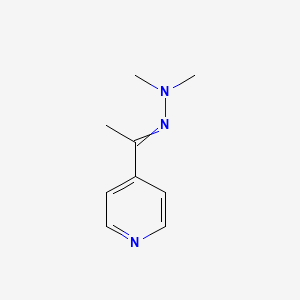
![4-[4-Hydroxy-3,5-bis(piperidin-1-ylmethyl)phenyl]sulfonyl-2,6-bis(piperidin-1-ylmethyl)phenol](/img/structure/B14003907.png)
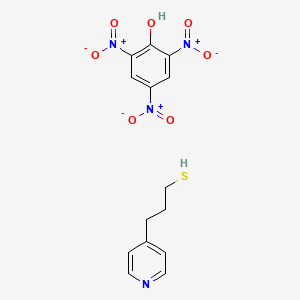
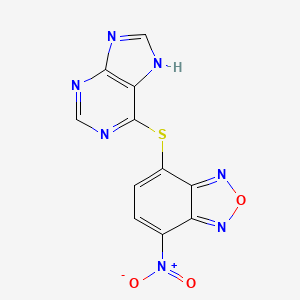
![3-Benzyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;hydrochloride](/img/structure/B14003923.png)
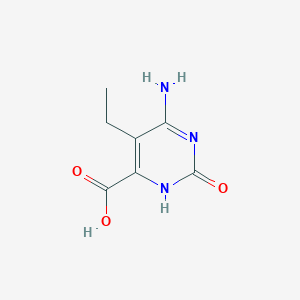
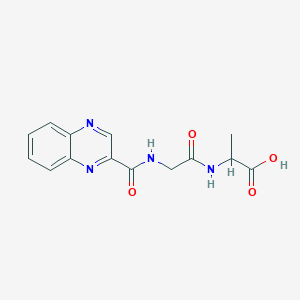
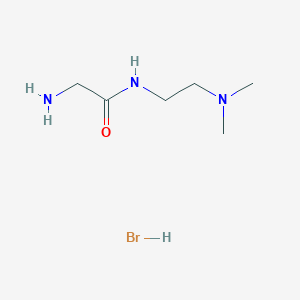
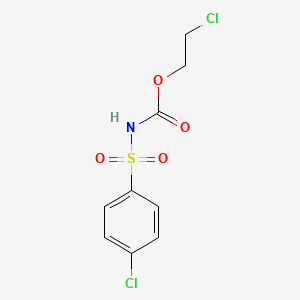
![4-{[(Methylcarbamothioyl)amino]methyl}-N-(propan-2-yl)benzamide](/img/structure/B14003944.png)
![(Acetylamino)[3-(4-methylphenyl)-3-oxopropyl]propanedioic acid](/img/structure/B14003947.png)
